![molecular formula C14H18N2OS B1629362 4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine CAS No. 461033-41-0](/img/structure/B1629362.png)
4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine
Overview
Description
4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine (EPTTA) is an organic compound, which is a derivative of the thiazole ring system. It is a colorless, crystalline solid with a melting point of approximately 150°C. EPTTA is a versatile and important compound in scientific research due to its wide range of applications.
Scientific Research Applications
Anticancer Activities
Thiazole derivatives have been synthesized and evaluated for their anticancer activity against human cancer cell lines such as MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). These compounds demonstrated good to moderate activity, highlighting their potential as therapeutic agents in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Activities
The synthesis of thiazoles and their derivatives has also shown promise in antimicrobial applications. For instance, compounds with a thiazole core have been found to exhibit significant antimicrobial activities against various bacterial and fungal strains, suggesting their use in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Material Science Applications
In the field of materials science, thiazole compounds have been utilized in the functional modification of polymers. Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including thiazole derivatives, have shown improved thermal stability and significant antibacterial and antifungal activities. This suggests their potential use in medical applications, such as in the development of new biomaterials (Aly & El-Mohdy, 2015).
Quantum Chemical and Molecular Dynamics Studies
Thiazole derivatives have been studied for their corrosion inhibition performances on iron, using density functional theory calculations and molecular dynamics simulations. This research provides insights into the potential applications of thiazole compounds in corrosion protection, which is crucial for extending the lifespan of metal structures (Kaya et al., 2016).
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of thiazole derivatives contributes to our understanding of their reactivity and potential applications in organic synthesis. For example, studies on the crystallographic and QTAIM analysis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provide valuable information on the nature of noncovalent interactions in these compounds, which could influence their functional properties in various applications (El-Emam et al., 2020).
properties
IUPAC Name |
4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-3-5-12-13(16-14(15)18-12)10-6-8-11(9-7-10)17-4-2/h6-9H,3-5H2,1-2H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYHRHLOWLYZPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635952 | |
Record name | 4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
461033-41-0 | |
Record name | 4-(4-Ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.